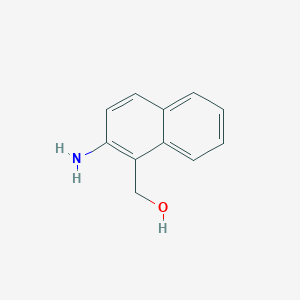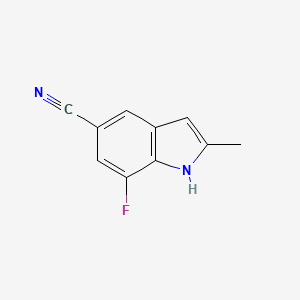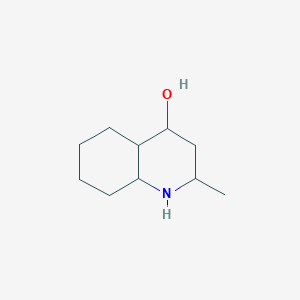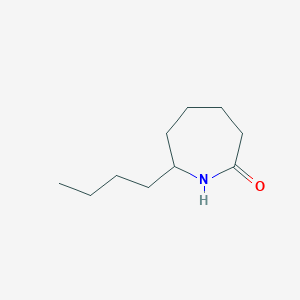
2-Nitro-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-1H-indol-5-amine is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1H-indol-5-amine typically involves the nitration of 1H-indole-5-amine. One common method is the reaction of 1H-indole-5-amine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly nitrating agents and catalysts is also explored to minimize the environmental impact of the production process.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-amino-1H-indol-5-amine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, the reaction with halides can lead to the formation of halogenated indole derivatives.
Oxidation: Although less common, the compound can also undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halides, nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed:
Reduction: 2-Amino-1H-indol-5-amine.
Substitution: Halogenated indole derivatives.
Oxidation: Nitroso derivatives.
Scientific Research Applications
2-Nitro-1H-indol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery programs. Its derivatives may serve as candidates for the development of new medications.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-1H-indol-5-amine is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. These interactions may lead to the inhibition of enzymes, disruption of cellular processes, or induction of oxidative stress. The amine group can also form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Nitro-1H-indole: Similar structure but lacks the amine group at the 5-position.
1H-Indole-5-amine: Similar structure but lacks the nitro group at the 2-position.
2-Amino-1H-indol-5-amine: The reduced form of 2-Nitro-1H-indol-5-amine.
Uniqueness: this compound is unique due to the presence of both the nitro and amine groups on the indole ring. This dual functionality allows for diverse chemical reactions and potential biological activities. The combination of these functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
128701-67-7 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-nitro-1H-indol-5-amine |
InChI |
InChI=1S/C8H7N3O2/c9-6-1-2-7-5(3-6)4-8(10-7)11(12)13/h1-4,10H,9H2 |
InChI Key |
KFJZXUMKNUXJMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11914413.png)




![5-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B11914435.png)

![2H-Naphtho[2,3-D]imidazole](/img/structure/B11914449.png)
![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)



![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11914483.png)

